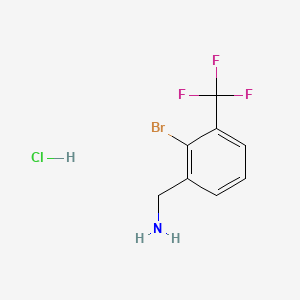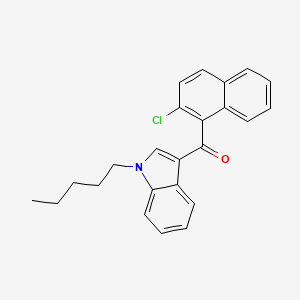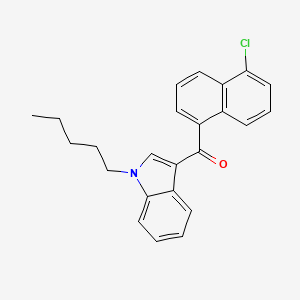![molecular formula C24H21NO3 B594070 3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid CAS No. 1320363-49-2](/img/structure/B594070.png)
3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 018 N-pentanoic acid metabolite-d4: is a deuterated form of the JWH 018 N-pentanoic acid metabolite. This compound contains four deuterium atoms at the 3, 3’, 4, and 4’ positions. It is primarily used as an internal standard for the quantification of JWH 018 N-pentanoic acid metabolite by gas chromatography or liquid chromatography-mass spectrometry (GC-MS or LC-MS) .
Mechanism of Action
Target of Action
JWH 018 N-pentanoic acid metabolite-d4 is a synthetic cannabinoid . The primary targets of this compound are the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
JWH 018 N-pentanoic acid metabolite-d4 acts as a mildly selective agonist of the CB2 receptor . It binds to the CB1 and CB2 receptors with Ki values of 9.0 and 2.94 nM, respectively, for a CB1:CB2 ratio of 3.06 . This interaction triggers a series of events leading to the physiological responses associated with cannabinoids, such as pain relief and mood alteration .
Biochemical Pathways
The activation of CB1 and CB2 receptors can affect various downstream effects, including the modulation of neurotransmitter release in the central nervous system .
Pharmacokinetics
It is known that this compound is a minor urinary metabolite of jwh 018, characterized by the carboxylation of the n-alkyl chain . In urine samples, this metabolite is almost completely glucuronidated .
Result of Action
The molecular and cellular effects of JWH 018 N-pentanoic acid metabolite-d4’s action are likely to be similar to those of other cannabinoids. These may include pain relief, mood alteration, and potential impacts on memory due to its interaction with the CB1 and CB2 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of JWH 018 N-pentanoic acid metabolite-d4 involves the carboxylation of the N-alkyl chain of JWH 018. The deuterium atoms are introduced at specific positions to create the deuterated form. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods: : Industrial production of JWH 018 N-pentanoic acid metabolite-d4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually formulated as a solution in methanol for ease of use in analytical applications .
Chemical Reactions Analysis
Types of Reactions: : JWH 018 N-pentanoic acid metabolite-d4 undergoes various chemical reactions, including carboxylation, oxidation, and glucuronidation.
Common Reagents and Conditions: : The carboxylation reaction involves the use of carboxylating agents under controlled conditions. Oxidation reactions may involve oxidizing agents such as potassium permanganate or hydrogen peroxide. Glucuronidation typically occurs in biological systems where the compound is metabolized.
Major Products: : The major products formed from these reactions include the carboxylated and glucuronidated forms of the compound. In urine samples, the metabolite is almost completely glucuronidated.
Scientific Research Applications
Chemistry: : JWH 018 N-pentanoic acid metabolite-d4 is used as an internal standard in analytical chemistry for the quantification of JWH 018 N-pentanoic acid metabolite. This helps in accurate measurement and analysis of the compound in various samples .
Biology and Medicine: : In biological and medical research, the compound is used to study the metabolism and pharmacokinetics of JWH 018. It helps in understanding how the parent compound is processed in the body and the potential effects of its metabolites .
Industry: : The compound is also used in forensic toxicology to detect and quantify the presence of JWH 018 metabolites in biological samples. This is particularly useful in drug testing and monitoring .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other synthetic cannabinoids such as JWH 073, JWH 250, and AM2201. These compounds share structural similarities and are often used in similar research applications .
Uniqueness: : JWH 018 N-pentanoic acid metabolite-d4 is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical applications. The presence of deuterium atoms enhances the accuracy and precision of quantification in mass spectrometry .
Properties
IUPAC Name |
3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c26-23(27)14-5-6-15-25-16-21(19-11-3-4-13-22(19)25)24(28)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16H,5-6,14-15H2,(H,26,27)/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIVGHIYNFQIJX-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016555 |
Source


|
| Record name | 5-(3-(1-naphthoyl)-1H-indol-1-yl)-pentanoic-3,3,4,4-d4 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1320363-49-2 |
Source


|
| Record name | 5-(3-(1-naphthoyl)-1H-indol-1-yl)-pentanoic-3,3,4,4-d4 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/new.no-structure.jpg)
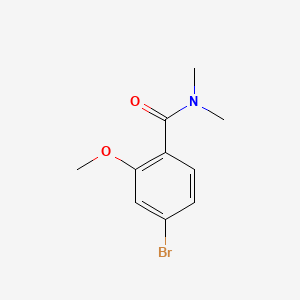
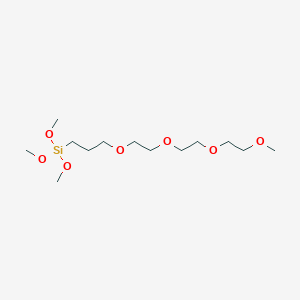
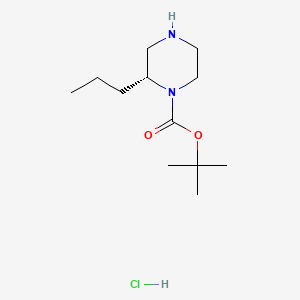

![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)
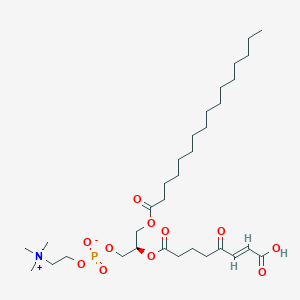
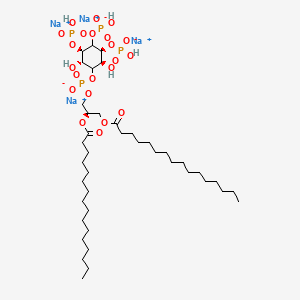
![5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B593999.png)

